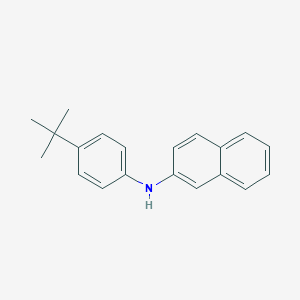

N-(4-tert-Butylphenyl)-2-naphthylamine

Overview

Description

N-(4-tert-Butylphenyl)-2-naphthylamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a naphthyl group attached to an aniline derivative. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylphenyl)-2-naphthylamine typically involves the reaction of 4-tert-butylaniline with 2-naphthylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aniline derivative reacts with a naphthyl halide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylphenyl)-2-naphthylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-tert-Butylphenyl)-2-naphthylamine serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in various catalytic processes .

Biology

The compound is under investigation for its potential biological activities. Studies suggest that it may exhibit antimicrobial and anticancer properties. For instance, its ability to inhibit specific enzymes involved in oxidative stress has been noted, indicating potential antioxidant effects .

Medicine

Research is ongoing to explore this compound's role as a pharmaceutical intermediate. Its stability and reactivity make it a candidate for developing new therapeutic agents, particularly in targeting diseases associated with oxidative stress and inflammation .

Industry

In industrial applications, this compound is utilized in producing dyes, pigments, and polymers due to its color properties and stability under various conditions. Its incorporation into elastomers has been studied to enhance resistance against oxidative and thermal degradation .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various aromatic amines, including this compound. Results indicated significant inhibitory effects against several bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Stabilizers in Elastomers

this compound was evaluated as a stabilizer in rubber products to prevent degradation from environmental factors such as ozone and heat. The findings demonstrated improved longevity and performance of elastomeric materials when this compound was incorporated as a stabilizer .

Mechanism of Action

The mechanism of action of N-(4-tert-Butylphenyl)-2-naphthylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-tert-Butylphenol: An organic compound with similar structural features but different functional groups.

2-Naphthylamine: Shares the naphthylamine core structure but lacks the tert-butylphenyl group.

Uniqueness

N-(4-tert-Butylphenyl)-2-naphthylamine is unique due to the presence of both the tert-butylphenyl and naphthylamine moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various applications.

Biological Activity

N-(4-tert-Butylphenyl)-2-naphthylamine is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, exploring its potential therapeutic properties, mechanisms of action, and associated health risks.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a naphthylamine core and a tert-butylphenyl substituent. This configuration contributes to its distinct chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including:

- Induction of Apoptosis : this compound can trigger programmed cell death in cancer cells, potentially through the activation of caspases.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .

The biological activity of this compound is attributed to its interactions with cellular targets. It may act as an inhibitor of certain enzymes involved in oxidative stress responses, thereby exhibiting antioxidant properties. Additionally, it can modulate signaling pathways related to inflammation and apoptosis .

Toxicological Considerations

Despite its potential therapeutic applications, this compound is associated with certain health risks. Notably, compounds related to 2-naphthylamine have been classified as human carcinogens due to their links to bladder cancer. Occupational exposure studies have highlighted significant incidences of bladder cancer among workers exposed to 2-naphthylamine derivatives .

Occupational Exposure Studies

- Case Reports : A study involving workers exposed to 2-naphthylamine revealed a cumulative incidence of bladder cancer at 25% among those with high exposure levels .

- Cohort Studies : Longitudinal studies have tracked cohorts of workers in chemical manufacturing industries, noting elevated bladder cancer rates compared to the general population. For instance, a cohort study in Ohio found a bladder cancer mortality rate significantly higher than expected .

Experimental Studies

Experimental models have provided insights into the carcinogenic mechanisms of this compound. In rodent studies, oral administration resulted in urinary-bladder carcinoma, supporting the compound's classification as a potential carcinogen .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Naphthylamine | Naphthalene core | Carcinogenic properties |

| 4-tert-Butylphenol | Phenolic structure | Antioxidant activity |

| Other derivatives | Varying substituents | Antimicrobial and anticancer potential |

This compound stands out due to its unique combination of structural features that may enhance its stability and reactivity compared to simpler analogs.

Properties

IUPAC Name |

N-(4-tert-butylphenyl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N/c1-20(2,3)17-9-12-18(13-10-17)21-19-11-8-15-6-4-5-7-16(15)14-19/h4-14,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHIFSDHZQZHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609361 | |

| Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-67-8 | |

| Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.